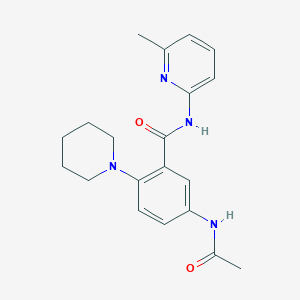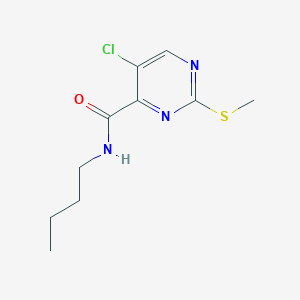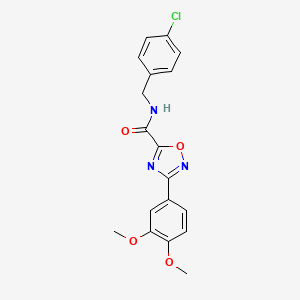![molecular formula C22H25N3O3 B5307051 N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide, commonly known as HEC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HEC has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of HEC is complex and involves multiple pathways. HEC has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. HEC also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, HEC has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
HEC has been found to have various biochemical and physiological effects. HEC has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation of NF-κB. In addition, HEC has been found to reduce oxidative stress and increase the activity of antioxidant enzymes. HEC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
HEC has several advantages for lab experiments. HEC is readily available and can be synthesized using various methods. HEC has been found to have high purity and yield, making it suitable for various applications. However, HEC has some limitations for lab experiments. HEC is relatively expensive, which may limit its use in some experiments. In addition, the mechanism of action of HEC is complex and involves multiple pathways, which may make it challenging to study its effects in detail.
Future Directions
There are several future directions for the study of HEC. One direction is to investigate the potential use of HEC in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the mechanism of action of HEC in more detail to better understand its effects on various pathways. Furthermore, future studies could investigate the safety and toxicity of HEC in animal models and humans to determine its potential use in clinical settings.
Conclusion
In conclusion, HEC is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HEC has been synthesized using various methods, and its mechanism of action has been extensively studied. HEC has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. HEC has several advantages for lab experiments, including high purity and yield, but also has some limitations. Future studies could investigate the potential use of HEC in the treatment of various diseases and further elucidate its mechanism of action.
Synthesis Methods
HEC can be synthesized using different methods, including the reaction of 4-hydroxybenzoylhydrazide with ethyl bromoacetate, followed by the reaction with cyclohexanecarboxylic acid. Another method involves the reaction of 4-hydroxybenzoylhydrazide with ethyl bromoacetate, followed by the reaction with cyclohexanecarboxylic acid, and then the reaction with hydrazine hydrate. These methods have been reported to yield HEC with high purity and yield.
Scientific Research Applications
HEC has been extensively studied for its potential use in various applications, including as an anti-inflammatory, antioxidant, and anticancer agent. HEC has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress. In addition, HEC has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
N-[(Z)-1-[4-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(24-25-22(28)18-9-13-20(26)14-10-18)16-7-11-19(12-8-16)23-21(27)17-5-3-2-4-6-17/h7-14,17,26H,2-6H2,1H3,(H,23,27)(H,25,28)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWQKZBGDBRQM-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)
![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
amine hydrochloride](/img/structure/B5307057.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)